molecular formula C23H27N3O2 B6564966 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-06-9

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6564966
CAS No.: 1021210-06-9
M. Wt: 377.5 g/mol
InChI Key: CAGQCOKFCLGFEH-UHFFFAOYSA-N
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Description

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often impart significant chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown potential as a ligand for various receptors, influencing biological pathways and cellular processes.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Other spiro compounds with similar functional groups

Uniqueness: 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific substitution pattern and the presence of the 4-methylphenyl groups, which can influence its chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-3-7-19(8-4-17)15-25-13-11-23(12-14-25)21(27)26(22(28)24-23)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQCOKFCLGFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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